3-[(2-Methylpropyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol
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Overview
Description
3-[(2-Methylpropyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound also features a phenyl group and a sulfanyl group attached to the triazine ring, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylpropyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylpropylthiol with 6-phenyl-1,2,4-triazine-5-one in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylpropyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl group or the triazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro triazine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
3-[(2-Methylpropyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-[(2-Methylpropyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Methylpropyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine
- 4-(2-Methylpropyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
Uniqueness
3-[(2-Methylpropyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its combination of a sulfanyl group and a phenyl group makes it particularly versatile in various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H15N3OS |
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Molecular Weight |
261.34 g/mol |
IUPAC Name |
3-(2-methylpropylsulfanyl)-6-phenyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C13H15N3OS/c1-9(2)8-18-13-14-12(17)11(15-16-13)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,16,17) |
InChI Key |
KFQYSIGRWJULQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=NN=C(C(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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